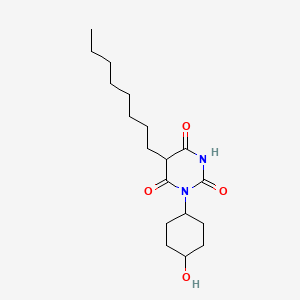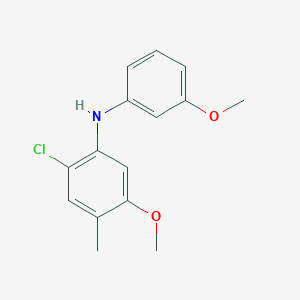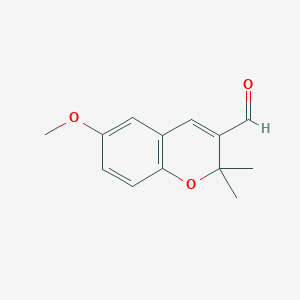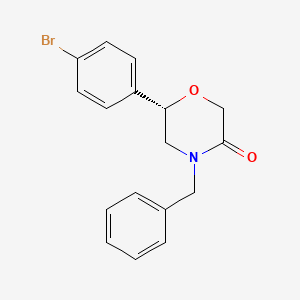
1-(4-Hydroxycyclohexyl)-5-octylbarbituric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydroxycyclohexyl)-5-octylbarbituric acid is a synthetic organic compound belonging to the barbiturate family. Barbiturates are known for their sedative and hypnotic properties, and they have been widely used in medicine. This particular compound features a unique structure with a hydroxycyclohexyl group and an octyl chain, which may contribute to its distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxycyclohexyl)-5-octylbarbituric acid typically involves the following steps:
Formation of the Barbituric Acid Core: This is achieved by reacting urea with diethyl malonate in the presence of a base, such as sodium ethoxide, to form barbituric acid.
Introduction of the Octyl Group: The octyl group can be introduced via alkylation of the barbituric acid core using octyl bromide in the presence of a strong base like potassium carbonate.
Addition of the Hydroxycyclohexyl Group: The hydroxycyclohexyl group is introduced through a nucleophilic substitution reaction, where 4-hydroxycyclohexylamine reacts with the octylbarbituric acid intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Hydroxycyclohexyl)-5-octylbarbituric acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups in the barbituric acid core can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of 1-(4-Ketocyclohexyl)-5-octylbarbituric acid.
Reduction: Formation of 1-(4-Hydroxycyclohexyl)-5-octylbarbituric alcohol.
Substitution: Formation of derivatives with different functional groups replacing the hydroxy group.
Applications De Recherche Scientifique
1-(4-Hydroxycyclohexyl)-5-octylbarbituric acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex barbiturate derivatives.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its sedative and hypnotic properties, as well as its potential use in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Hydroxycyclohexyl)-5-octylbarbituric acid involves its interaction with the central nervous system. It likely acts on GABA receptors, enhancing the inhibitory effects of GABA neurotransmitters, leading to sedative and hypnotic effects. The hydroxycyclohexyl and octyl groups may influence its binding affinity and selectivity for different receptor subtypes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenobarbital: A widely used barbiturate with sedative and anticonvulsant properties.
Secobarbital: Known for its short-acting sedative effects.
Amobarbital: Used for its intermediate-acting sedative properties.
Uniqueness
1-(4-Hydroxycyclohexyl)-5-octylbarbituric acid is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other barbiturates. The presence of the hydroxycyclohexyl group and the octyl chain could potentially enhance its lipophilicity and receptor binding characteristics, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
4101-98-8 |
|---|---|
Formule moléculaire |
C18H30N2O4 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
1-(4-hydroxycyclohexyl)-5-octyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H30N2O4/c1-2-3-4-5-6-7-8-15-16(22)19-18(24)20(17(15)23)13-9-11-14(21)12-10-13/h13-15,21H,2-12H2,1H3,(H,19,22,24) |
Clé InChI |
VJWDELPKRRZFTM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene](/img/structure/B14179539.png)

![6-ethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14179557.png)


![4-(2-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}ethyl)-1,3-dioxolan-2-one](/img/structure/B14179576.png)
![4,4'-[(Dichlorostannanediyl)bis(methylene)]dibenzonitrile](/img/structure/B14179577.png)
![Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate](/img/structure/B14179578.png)
![N-([1,1'-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine](/img/structure/B14179583.png)
![[4-(2-Chlorophenyl)piperidin-4-yl]methanol](/img/structure/B14179595.png)

![4-[4-(Methanesulfonyl)phenyl]but-3-yn-2-one](/img/structure/B14179610.png)
![(6-Chloro-1H-indol-3-yl)[4-(3-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14179614.png)
